molecular formula C19H19NO4 B2727985 N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide CAS No. 2191266-68-7

N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide

Cat. No. B2727985
CAS RN: 2191266-68-7
M. Wt: 325.364
InChI Key: AMDLVUFSGNUNHJ-UHFFFAOYSA-N
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Description

N-(2,2-di(furan-2-yl)ethyl)-2-phenoxypropanamide, commonly known as DFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DFPP belongs to the family of amides and is synthesized through a multi-step process.

Scientific Research Applications

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan conjugated linkers have been synthesized and applied in dye-sensitized solar cells, demonstrating significant improvements in solar energy-to-electricity conversion efficiency. This research illustrates the potential of furan derivatives in enhancing renewable energy technologies (Se Hun Kim et al., 2011).

DNA Binding and Antiprotozoal Activity

Studies on furamidine, structurally similar to furan derivatives, have shown tight binding to DNA sequences, suggesting potential in developing drugs for protozoal infections. The structural adjustments, including the replacement of central units with a furan moiety, highlight the versatility of furan compounds in medicinal chemistry (C. Laughton et al., 1995).

Antibacterial and Antifungal Applications

A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have shown promising antibacterial and antifungal activities. This research underscores the potential of furan derivatives in addressing drug resistance issues in microbial pathogens (Loganathan Velupillai et al., 2015).

Biobased Polyesters

The enzymatic synthesis of biobased polyesters using furan derivatives as building blocks showcases the application of these compounds in producing environmentally friendly materials. This approach offers a sustainable alternative to traditional petrochemical-based polymers, highlighting the role of furan derivatives in green chemistry (Yi Jiang et al., 2014).

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(24-15-7-3-2-4-8-15)19(21)20-13-16(17-9-5-11-22-17)18-10-6-12-23-18/h2-12,14,16H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDLVUFSGNUNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C1=CC=CO1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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